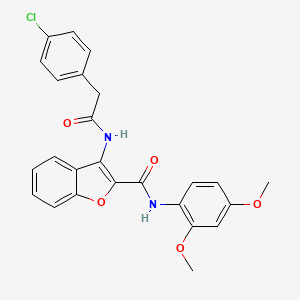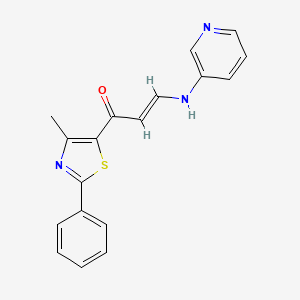![molecular formula C10H8BrNO4 B2921792 7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester CAS No. 1009333-80-5](/img/structure/B2921792.png)
7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . The compound has a molecular formula of C10H8BrNO4 .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 4,5-dibromonicotinate and ethyl glycolate in DMF at 0°C, with sodium hydride added . The reaction mixture is stirred at 0°C for 15 minutes before being allowed to warm to room temperature for 2 hours . The reaction mixture is then cooled to 0°C before the addition of 1M HCl .科学的研究の応用
Synthesis and Chemical Properties
7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester is a compound that belongs to a class of substances involved in the synthesis and study of furopyridines and their derivatives. These compounds, including furo[3,2-b]pyridine and its methyl derivatives, are synthesized through a series of reactions starting from hydroxy esters such as ethyl 3-hydroxypiconate. These synthetic pathways involve O-alkylation, cyclization, hydrolysis, decarboxylation, and dehydration steps to produce various furopyridine derivatives. These methods provide access to ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate and its related compounds, which are key intermediates in the synthesis of furo[3,2-b]pyridine and its derivatives with potential applications in chemical research and development (Shiotani & Morita, 1986).
Intramolecular Cyclization and Alkylation
The compound is also involved in reactions leading to intramolecular cyclization, forming structures such as ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. This is achieved through the reaction of 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases, leading to the formation of complex heterocyclic structures. These structures are further alkylated to produce derivatives like ethyl 5-methylsulfanyl-4,7-dihydrofuro[2,3-c]pyridine-2-carboxylate, showcasing the versatility of this compound in synthesizing novel heterocyclic compounds with potential applications in pharmaceutical and materials science research (Remizov, Pevzner, & Petrov, 2019).
Derivatives with Potential Cytotoxic Activity
Research has also been conducted on derivatives of benzo[b]furancarboxylic acids, including those related to the furo[3,2-c]pyridine structure, for their potential cytotoxic activities. These studies involve the synthesis and evaluation of various derivatives for their effectiveness against human cancer cell lines, indicating the importance of this compound and its derivatives in the development of new anticancer agents. Such research underscores the potential therapeutic applications of these compounds in oncology and provides a foundation for further exploration of their medicinal properties (Kossakowski, Ostrowska, Hejchman, & Wolska, 2005).
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 7-bromo-3-hydroxyfuro[3,2-c]pyridine-2-carboxylate . These factors include pH, temperature, and the presence of other molecules, among others. More research is needed to understand how these factors affect the compound’s action.
特性
IUPAC Name |
ethyl 7-bromo-3-hydroxyfuro[3,2-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO4/c1-2-15-10(14)9-7(13)5-3-12-4-6(11)8(5)16-9/h3-4,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEBDKPNMXJDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=CC(=C2O1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2921712.png)


![[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2921718.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate](/img/structure/B2921719.png)
![1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B2921720.png)
![N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide](/img/structure/B2921724.png)


![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2921728.png)

![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2921731.png)
![N-(3-acetamidophenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2921732.png)
